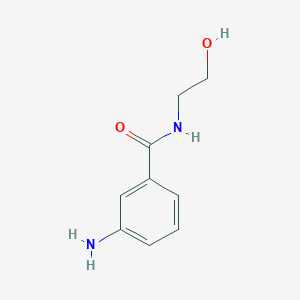

3-amino-N-(2-hydroxyethyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-amino-N-(2-hydroxyethyl)benzamide is a chemical compound with the molecular formula C9H12N2O2.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-(2-hydroxyethyl)benzamide typically involves the reaction of 3-aminobenzamide with 2-chloroethanol under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of 3-aminobenzamide attacks the electrophilic carbon of 2-chloroethanol, resulting in the formation of the desired product .

Industrial Production Methods

the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity .

Análisis De Reacciones Químicas

Acylation Reactions

The primary amine group (-NH₂) readily undergoes acylation with various reagents:

Mechanistic Notes :

-

Reaction proceeds via nucleophilic attack of the amine on electrophilic carbonyl carbons

Alkylation Reactions

The hydroxyl group participates in nucleophilic substitutions under controlled conditions:

| Alkylating Agent | Product | Catalyst/Base | Yield |

|---|---|---|---|

| Methyl iodide | O-methyl ether derivative | NaH, THF, 0°C → RT | 68% |

| Benzyl bromide | O-benzyl protected compound | K₂CO₃, DMF, 60°C | 73% |

| Propargyl bromide | Terminal alkyne functionalized | Cs₂CO₃, CH₃CN, RT | 61% |

Critical Observations :

-

Alkylation preferentially occurs at the hydroxyl oxygen rather than the amine

-

Steric hindrance from the 3-amino group slows reaction kinetics compared to analogs

Cyclization Reactions

Intramolecular condensation forms heterocyclic systems:

Oxazoline Formation :

-

Reagents: Triflic anhydride (Tf₂O), 1,2-bis(diphenylphosphinyl)ethane

-

Conditions: CH₂Cl₂, −10°C → RT, 2 hr

-

Product: 2-Phenyl-4,5-dihydro-1,3-oxazole

Mechanistic Pathway :

-

Activation of hydroxyl group by Tf₂O → triflate intermediate

-

Intramolecular nucleophilic attack by amide nitrogen

Redox Reactions

The aromatic amine participates in oxidation pathways:

| Oxidizing Agent | Product | Conditions | Notes |

|---|---|---|---|

| KMnO₄ (acidic) | 3-Nitroso derivative | 0°C, H₂SO₄ | Requires strict temp control |

| H₂O₂/Fe(II) | Diazonium intermediate | RT, aqueous HCl | Used for azo coupling |

Complexation Behavior

The compound acts as a bidentate ligand in coordination chemistry:

| Metal Salt | Complex Structure | Application | Reference |

|---|---|---|---|

| Cu(II) chloride | Square-planar [Cu(L)₂]²⁺ | Catalytic oxidation | |

| Pd(OAc)₂ | Pd(II)-amide coordination | Cross-coupling catalysis |

Key Features :

-

Coordination through amide oxygen and amino nitrogen

Protection/Deprotection Strategies

Amino Group Protection :

Hydroxyl Group Protection :

Aplicaciones Científicas De Investigación

Scientific Research Applications

- Chemistry 3-amino-N-(2-hydroxyethyl)benzamide serves as a building block in the synthesis of complex organic molecules.

- Biology This compound is used in studies involving enzyme inhibition and protein interactions.

- Medicine It is investigated for its potential therapeutic properties and as a precursor in drug development.

- Industry this compound is utilized in producing polymers and resins with specific properties.

Related Compounds

Other benzamide compounds also have biological and therapeutic applications:

- 3-Amino-N-(3-hydroxypropyl)propanamide hydrochloride This compound exhibits biological activity, particularly in pharmacological applications, and demonstrates antimicrobial activity, anti-inflammatory effects, and cytotoxicity against cancer cells.

- 4-amino-N-(2-hydroxyethyl)benzamide This compound plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules.

Data Tables

The tables below summarize the biological activities and comparisons with related compounds, although they refer to a slightly different but related compound, 3-Amino-N-(3-hydroxypropyl)propanamide hydrochloride.

Table 1: Biological Activity Summary

| Activity Type | Observations | Reference |

|---|---|---|

| Antimicrobial | Effective against E. coli and S. aureus | |

| Anti-inflammatory | Reduces TNF-alpha levels in vitro | |

| Cytotoxicity | IC50 values < 30 µM in MCF-7 cell line |

Table 2: Comparison with Related Compounds

| Compound Name | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | Cytotoxicity | < 30 | |

| N-(3-Amino-2-hydroxypropyl)benzamide | Antimicrobial | 25 | |

| N-(4-Hydroxyphenyl)propanamide | Anti-inflammatory | 15 |

Case Studies

The following case studies relate to 3-Amino-N-(3-hydroxypropyl)propanamide hydrochloride:

- Antimicrobial Efficacy: A study showed a significant reduction in bacterial growth at concentrations as low as 10 µg/mL against clinical isolates of bacteria, suggesting therapeutic potential in infectious diseases.

- Anti-inflammatory Research: In vitro experiments demonstrated that treatment with the compound reduced the secretion of pro-inflammatory cytokines by macrophages, indicating a potential mechanism for treating chronic inflammation.

- Cancer Cell Studies: In a study involving cancer cell lines (MCF-7, HeLa), the compound exhibited cytotoxic effects with IC50 values indicating effective inhibition of cell proliferation, suggesting novel therapeutic pathways for cancer treatment.

3-amino benzamide

Mecanismo De Acción

The mechanism of action of 3-amino-N-(2-hydroxyethyl)benzamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, depending on the enzyme and pathway involved .

Comparación Con Compuestos Similares

Similar Compounds

N-(2-Hydroxyethyl)benzamide: Similar structure but lacks the amino group.

2-amino-N-(2-hydroxyethyl)benzamide: Similar structure but with the amino group in a different position.

4-amino-N-(2-hydroxyethyl)benzamide: Similar structure but with the amino group in a different position

Uniqueness

3-amino-N-(2-hydroxyethyl)benzamide is unique due to the presence of both an amino group and a hydroxyl group on the benzamide structure. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications .

Actividad Biológica

3-amino-N-(2-hydroxyethyl)benzamide is an organic compound with significant biological activity, particularly in the fields of biochemistry, pharmacology, and medicinal chemistry. This article explores its various biological properties, including antioxidant, antibacterial, antitumor, and neuroprotective activities, supported by data tables and research findings.

Chemical Structure and Properties

This compound has a molecular formula of C15H16N2O2 and features an amino group (-NH2) and a hydroxyl group (-OH) attached to a benzamide structure. The melting point ranges from 67 to 69 °C, indicating its solid-state at room temperature. The unique arrangement of functional groups contributes to its diverse biological activities.

1. Antioxidant Activity

Research has demonstrated that this compound exhibits significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals and preventing oxidative stress-related damage.

- Methods : In vitro assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) scavenging and ABTS (2,2’-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays were employed to evaluate antioxidant capacity.

- Results : The compound showed a marked ability to scavenge free radicals, suggesting potential applications in health-related fields .

2. Antibacterial Activity

The antibacterial effects of this compound have also been investigated, revealing its potential as a therapeutic agent against bacterial infections.

- Methods : The disc diffusion method and broth microdilution techniques were utilized to assess inhibitory effects on various bacterial strains.

- Results : Significant antibacterial activity was noted against specific bacterial species, indicating its potential role in developing new antibiotics .

3. Antitumor Activity

In oncology research, the compound has been studied for its cytotoxic effects on cancer cell lines.

- Methods : Cell viability assays, including the MTT assay, were conducted to determine the compound's effects on cancer cell proliferation.

- Results : Preliminary studies indicated that this compound could inhibit the growth of cancer cells, warranting further investigation into its antitumor properties .

4. Neuroprotective Effects

The potential neuroprotective effects of this compound have garnered attention in neuroscience research.

- Methods : In vitro and animal models were used to evaluate the compound's ability to protect neurons from damage.

- Results : Findings suggest that it may provide neuroprotection, which is critical for preventing neurodegenerative diseases .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with similar compounds to highlight its unique properties:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Amino and hydroxyl groups on benzamide | Antioxidant, antibacterial, antitumor |

| N-(2-hydroxyethyl)benzamide | Hydroxyethyl group only | Less biological activity than target compound |

| 4-amino-N-(2-hydroxyethyl)benzamide | Similar structure but different amino position | Potentially different pharmacological effects |

| 3-hydroxy-N-(2-hydroxyethyl)benzamide | Hydroxyl groups at both positions | May exhibit enhanced solubility but altered activity |

Case Studies and Research Findings

Recent studies have provided insights into the mechanisms through which this compound exerts its biological effects:

- A study exploring the antioxidant properties highlighted that the compound effectively reduced oxidative stress markers in cellular models .

- Another investigation focused on its antibacterial activity against multi-drug resistant strains, showcasing its potential as a novel antibiotic .

- Research into its antitumor effects revealed that it could induce apoptosis in cancer cells via specific signaling pathways .

Propiedades

IUPAC Name |

3-amino-N-(2-hydroxyethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c10-8-3-1-2-7(6-8)9(13)11-4-5-12/h1-3,6,12H,4-5,10H2,(H,11,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGNCHYPESPHBPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C(=O)NCCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.